Kinetic Competence as Reaction Intermediate
Iminoglutarate is defined by its role as a kinetically competent intermediate in the GDH reaction. A multiwavelength transient-state kinetic study demonstrated that the enzyme-NADPH-alpha-iminoglutarate complex (ERI) is a distinct and observable species in the reaction pathway [1]. This is in contrast to a proposed alternative intermediate, the enzyme-alpha-iminoglutarate binary complex (without NADPH), which was shown to form at a rate less than 1/1000th of that of the ERI complex and therefore lacks kinetic competence [2].
| Evidence Dimension | Kinetic Competence (Relative Rate of Complex Formation) |
|---|---|
| Target Compound Data | Kinetically competent (forms as a major observable intermediate in the NADPH-bound pathway) |
| Comparator Or Baseline | Enzyme-alpha-iminoglutarate binary complex (proposed alternative intermediate) |
| Quantified Difference | The rate of formation for the target NADPH-containing complex is >1000-fold faster than the comparator complex. |
| Conditions | Bovine liver glutamate dehydrogenase, multiwavelength transient state kinetics. |
Why This Matters
This data confirms that for experiments designed to track the GDH reaction mechanism, only the NADPH-dependent pathway involving iminoglutarate is relevant, validating its use as the correct probe.
- [1] Maniscalco, S. J., Saha, S. K., Vicedomine, P., & Fisher, H. F. (1998). Identification and characterization of kinetically competent carbinolamine and alpha-iminoglutarate complexes in the glutamate dehydrogenase-catalyzed oxidation of L-glutamate using a multiwavelength transient state approach. Biochemistry, 37(41), 14585-14597. View Source
- [2] Fisher, H. F., Maniscalco, S. J., Singh, N., Mehrotra, R. N., & Srinivasan, R. (1993). The use of multiwavelength kinetic analysis approach to identify and characterize intermediate complexes in the reductive amination reaction catalyzed by bovine liver glutamate dehydrogenase. Biochimica et Biophysica Acta, 1161(2-3), 213-222. View Source
